S-Methyl-S-(4-chlorophenyl) sulfoximine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

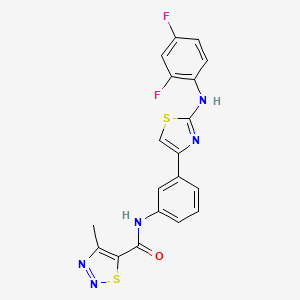

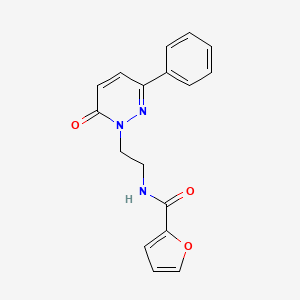

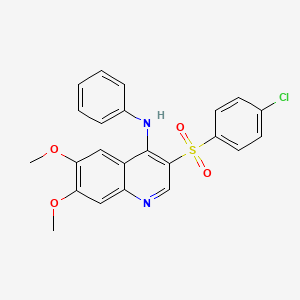

“S-Methyl-S-(4-chlorophenyl) sulfoximine” is a chemical compound with the CAS Number: 22132-99-6 . It has a molecular weight of 189.67 and is a brown solid . The IUPAC name for this compound is 1-chloro-4-(methylsulfonimidoyl)benzene .

Molecular Structure Analysis

The molecular formula of “S-Methyl-S-(4-chlorophenyl) sulfoximine” is C7H8ClNOS . The InChI code for this compound is 1S/C7H8ClNOS/c1-11(9,10)7-4-2-6(8)3-5-7/h2-5H,1H2,(H2,9,10) .Physical And Chemical Properties Analysis

“S-Methyl-S-(4-chlorophenyl) sulfoximine” is a brown solid . It should be stored at 0-8 degrees Celsius .Applications De Recherche Scientifique

1. Crystal Structure Analysis

Sulfones like methyl-(4-chlorophenyl)sulfone, a compound related to S-Methyl-S-(4-chlorophenyl) sulfoximine, are studied for their biological activity. X-ray diffraction is utilized to determine their crystal and molecular structures, revealing paired molecular orientations and endless ribbons in their architecture (Adamovich et al., 2017).

2. Chemical Stability and Hydrogen Bonding Properties

Sulfoximines, including derivatives similar to S-Methyl-S-(4-chlorophenyl) sulfoximine, are notable in drug discovery for their hydrogen bonding capabilities and chemical stability. Their photochemistry and the role of reactive intermediates like nitrenes are explored in recent studies (Isor et al., 2021).

3. Insecticide and Pesticide Development

The sulfoximine class, as exemplified by sulfoxaflor, shows high efficacy against various sap-feeding insects, including those resistant to other insecticides. This class functions uniquely at insect nicotinic acetylcholine receptors, differing from other nAChR agonists like neonicotinoids (Sparks et al., 2013).

4. Organic Synthesis and Chemical Reactions

S-Methyl-S-(4-chlorophenyl) sulfoximine and its derivatives are used in various organic synthesis processes. For example, sulfoximine-assisted Pd(II)-catalyzed bromination and chlorination of primary β-C(sp3)-H bonds are realized using sulfoximine-directed compounds (Rit et al., 2014).

5. Environmental Stability and Degradation

Studies on related sulfoxime compounds, such as O-(3-phenoxybenzyl)-2-methylthio-1-(4-chlorophenyl)propyl ketone oxime, indicate their stability in aqueous environments and their degradation pathways, which are relevant for understanding the environmental impact of sulfoximine-based compounds (Xiao-guang, 2007).

Propriétés

IUPAC Name |

(4-chlorophenyl)-imino-methyl-oxo-λ6-sulfane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClNOS/c1-11(9,10)7-4-2-6(8)3-5-7/h2-5,9H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSKJSJPUIQNRSQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=N)(=O)C1=CC=C(C=C1)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClNOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

S-Methyl-S-(4-chlorophenyl) sulfoximine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Fluorobicyclo[4.2.0]octa-1(6),2,4-triene-7-carbonitrile](/img/structure/B2881713.png)

![(E)-2-amino-1-(benzylideneamino)-N-(thiophen-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2881718.png)

![N-(2-fluorophenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2881723.png)

![1-[(2,2-difluoro-1,3-benzodioxol-5-yl)methyl]-N-(3-isopropoxyphenyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide](/img/structure/B2881724.png)

![4-(benzenesulfonyl)-N-[(4-methoxyphenyl)methyl]-2-thiophen-2-yl-1,3-oxazol-5-amine](/img/structure/B2881726.png)

![Methyl 2-(3-chlorobenzo[b]thiophene-2-carboxamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2881727.png)